molecular formula C6H14Cl2N2O B2425614 (4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride CAS No. 1881275-73-5

(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride

Cat. No. B2425614
CAS RN: 1881275-73-5
M. Wt: 201.09
InChI Key: KXFOELXPYXZMLA-USPAICOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . This process involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7 (6H)-dione 3, enabling the desired chirality in the nonane 1 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name (4aR,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate of formula (II) to give, following isolation, the intermediate dialkyl- (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate of formula (III) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds : The compound has been used in the synthesis of structurally related compounds exhibiting calcium channel-blocking activity, as demonstrated in the research by Nitta, Takimoto, and Ueda (1992) (H. Nitta et al., 1992).

  • Molecular Structure Analysis : Studies by Sokolenko et al. (2019) focused on synthesizing advanced analogues of morpholine and piperazine, providing insights into the molecular structure and spatial position of heteroatoms in these compounds (Yevhenii M. Sokolenko et al., 2019).

  • Role in Organometallic Chemistry : Research by Knüppel et al. (2000) involved using morpholine for the synthesis of amino-substituted bent metallocenes, indicating its utility in the creation of complex organometallic structures (Stephanie Knüppel et al., 2000).

Biological and Medicinal Chemistry

  • Antimalarial Activity : Pacorel et al. (2010) explored derivatives of artemisinin with morpholine and N-methylpiperazine Mannich side chains, finding them to be potent against malaria, both in vitro and in vivo (Bénédicte Pacorel et al., 2010).

  • Antibacterial and Hemolytic Potential : A study by Aziz ur-Rehman et al. (2021) synthesized new morpholine derivatives and evaluated their antibacterial and hemolytic activities, showing promising results (Aziz ur-Rehman et al., 2021).

  • DNA Interactions and Antifungal Activity : Elmas et al. (2012) investigated the biological activities and DNA interactions of novel phosphazenes, including morpholine derivatives, revealing moderate antifungal activity and DNA cleavage promotion (Gamze Elmas et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOELXPYXZMLA-USPAICOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@@H]2N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

Synthesis routes and methods

Procedure details

A solution of 4 g (18.2 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo[4.3.0]nonane in 100 ml of methanol and 3.5 ml of concentrated hydrochloric acid is hydrogenated on 2 g of palladium-on-active charcoal (10% of Pd) at 80° C. under 100 bar. The catalyst is filtered off and washed with water. The filtrates are concentrated and the product is crystallized by trituration with a little methanol. The crystals are filtered off with suction, washed with acetone and dried in air.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.